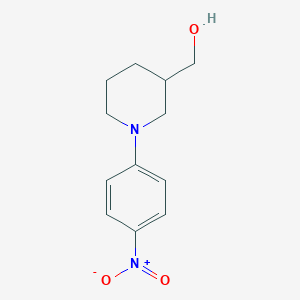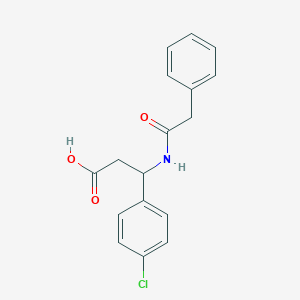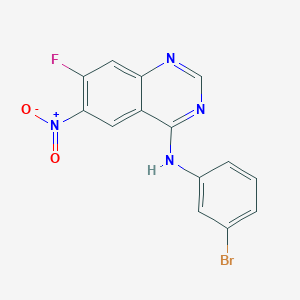
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid
Overview
Description
“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid” is a useful organic compound for research related to life sciences . The empirical formula is C21H23NO4 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, the specific structural details are not available in the search results .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 353.42 . It’s a solid at room temperature and should be stored in a dry place at 2-8°C .
Scientific Research Applications
Comprehensive Analysis of Fmoc-D-2-amino-5-phenyl-pentanoic Acid Applications
Bio-organic Scaffolds for Tissue Engineering: Fmoc-D-2-amino-5-phenyl-pentanoic acid facilitates the formation of structures that serve as bio-organic scaffolds with unique properties. These scaffolds are crucial in tissue engineering, providing a framework for cell attachment, growth, and differentiation .
Organ Regeneration: The self-assembly properties of Fmoc amino acids create matrices suitable for cell spreading, migration, and proliferation. This makes them widely used in organ regeneration applications, mimicking biological endogenous molecules and leveraging weak intermolecular forces .
Functional Materials Synthesis: Due to their ease of synthesis, Fmoc protected single amino acids are used to produce functional materials. Smaller assembly units enable synthetic convenience and potentially broader adoption in various scientific fields .
Controlled Morphological Transitions: Solvent variation can control the morphologies resulting from the self-assembly of Fmoc modified aliphatic single amino acids. This control mechanism is crucial for creating specific nanostructures tailored for different research applications .
Mechanism of Action
Target of Action
It is commonly used as an amino acid protecting group in peptide synthesis , suggesting that its targets could be the amino acid residues in proteins.
Mode of Action
The compound acts as a protecting group for amino acids during peptide synthesis . It prevents unwanted side reactions or unnecessary chemical reactions during the synthesis process . The Fmoc group can be removed after the synthesis is complete, revealing the original amino acid residue .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in ensuring the correct sequence of amino acids in the peptide chain.
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would be primarily determined by the properties of the final peptide product .
Result of Action
The primary result of the action of Fmoc-D-2-amino-5-phenyl-pentanoic acid is the successful synthesis of peptides with the correct sequence of amino acids .
Action Environment
The action of Fmoc-D-2-amino-5-phenyl-pentanoic acid is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the protection and deprotection processes . The compound is stable under the conditions typically used in peptide synthesis .
Safety and Hazards
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-7,9-10,12-15,23-24H,8,11,16-17H2,(H,27,30)(H,28,29)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBKBGOHVBNXRB-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B169178.png)


![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)
![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)




![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)


